molecular formula C12H5BrO2 B1280302 1,2-Acenaphthylenedione, 5-bromo- CAS No. 26254-35-3

1,2-Acenaphthylenedione, 5-bromo-

Cat. No.: B1280302
CAS No.: 26254-35-3
M. Wt: 261.07 g/mol
InChI Key: PHPQHHFMRUWUJG-UHFFFAOYSA-N
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Description

1,2-Acenaphthylenedione, 5-bromo- is a useful research compound. Its molecular formula is C12H5BrO2 and its molecular weight is 261.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Reversible Dimerization Studies

1,2-Acenaphthylenedione has been studied for its unique behavior in reversible dimerization processes. Macías-Ruvalcaba et al. (2009) found that its anion radicals form π-dimers, contrasting with σ-dimers formed by its structural analogs. This behavior was deduced from voltammetric and spectroscopic studies, offering insights into the reversible dimerization in organic compounds (Macías-Ruvalcaba et al., 2009).

Synthesis of Chiral Compounds

In the realm of asymmetric synthesis, 1,2-Acenaphthylenedione derivatives have been utilized. Wang et al. (2010) demonstrated the preparation of chiral trans-5-substituted-acenaphthene-1,2-diols via baker’s yeast-mediated reduction. This method yielded high enantiomeric excesses, highlighting its potential in stereoselective organic synthesis (Wang et al., 2010).

Synthesis of Hetero- and Carbocyclic Compounds

Yavari and Khajeh-Khezri (2018) reviewed the application of Acenaphthylene-1,2-dione in synthesizing various hetero- and carbocyclic compounds and complexes. The compound's versatility as a starting material in organic reactions underscores its importance in the synthesis of complex molecular structures (Yavari & Khajeh-Khezri, 2018).

Polymerization Catalyst Studies

Acenaphthylenedione derivatives have been investigated as ligands in polymerization reactions. Kong et al. (2013) synthesized a series of nickel complexes using 1,2-bis(arylimino)acenaphthylidenes and found them to exhibit high activity in ethylene polymerization. This suggests potential applications in polymer science and materials engineering (Kong et al., 2013).

Halogenation Reactions

Mekh et al. (2006) showed that 5,6-bis(dimethylamino)acenaphthylene, a derivative, acts as a proton sponge and an activated alkene in halogenation reactions. This characteristic makes it a valuable reagent in organic synthesis, particularly in regioselective halogenation processes (Mekh et al., 2006).

Antimicrobial Agents

In the development of new antimicrobial agents, derivatives of Acenaphthylenedione have shown promise. Benneche et al. (2011) reported the synthesis of thiophen-2(5H)-ones, starting from acenaphthylene derivatives, which exhibited significant biofilm reduction capabilities against certain bacteria (Benneche et al., 2011).

Synthesis of Borepins

The utility of Acenaphthylenedione derivatives in synthesizing complex organic structures is highlighted in the work of Schickedanz et al. (2017). They synthesized borepins using a nucleophilic substitution reaction involving bromoacenaphthylene derivatives, demonstrating its role in the synthesis of novel organic structures (Schickedanz et al., 2017).

Biochemical Analysis

Biochemical Properties

1,2-Acenaphthylenedione, 5-bromo- plays a significant role in biochemical reactions, particularly in oxidative processes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound can also interact with proteins that have active sites capable of accommodating its structure, leading to potential inhibition or activation of these proteins. Additionally, 1,2-Acenaphthylenedione, 5-bromo- can form adducts with nucleophiles, affecting the function of biomolecules it interacts with .

Cellular Effects

1,2-Acenaphthylenedione, 5-bromo- has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression. This compound can also impact cellular metabolism by inhibiting or activating enzymes involved in metabolic pathways. Studies have demonstrated that 1,2-Acenaphthylenedione, 5-bromo- can induce oxidative stress in cells, leading to changes in cellular function and viability .

Molecular Mechanism

The molecular mechanism of 1,2-Acenaphthylenedione, 5-bromo- involves its ability to bind to specific biomolecules, leading to changes in their activity. This compound can inhibit enzymes by binding to their active sites, preventing substrate access. It can also activate certain proteins by inducing conformational changes. Additionally, 1,2-Acenaphthylenedione, 5-bromo- can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Acenaphthylenedione, 5-bromo- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Acenaphthylenedione, 5-bromo- can degrade under certain conditions, leading to the formation of reactive intermediates that can further impact cellular processes. Long-term exposure to this compound can result in sustained oxidative stress and alterations in cellular homeostasis .

Dosage Effects in Animal Models

The effects of 1,2-Acenaphthylenedione, 5-bromo- vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and viability. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of 1,2-Acenaphthylenedione, 5-bromo- can also result in toxic or adverse effects, including tissue damage and organ dysfunction .

Metabolic Pathways

1,2-Acenaphthylenedione, 5-bromo- is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 and other oxidoreductases. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1,2-Acenaphthylenedione, 5-bromo- is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of 1,2-Acenaphthylenedione, 5-bromo- can influence its biological activity and the extent of its effects on cellular function .

Properties

IUPAC Name

5-bromoacenaphthylene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrO2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)12(8)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPQHHFMRUWUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457682
Record name 1,2-Acenaphthylenedione, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26254-35-3
Record name 1,2-Acenaphthylenedione, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the second route, the raw material acenaphthenequinone and the solvent concentrated sulfuric acid are added into liquid bromine and refluxed for 2 hours to obtain 5-bromoacenaphthylene-1,2-dione. The resulting bromoacenaphthene reacts with alcohol, thioalcohol, phenol, thiophenol, ester or amide to obtain the corresponding substituted acenaphthenequinone iv, as follows:
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